![molecular formula C13H21NO3 B2480427 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one CAS No. 1392110-10-9](/img/structure/B2480427.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

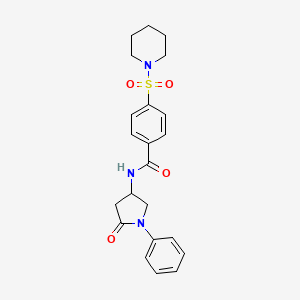

Synthesis Analysis

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one derivatives involves several key steps that highlight the compound's versatility in organic synthesis. For example, an efficient synthesis route for its constrained peptidomimetic forms utilizes methyl N-Boc-pyroglutamate, which undergoes cleavage and subsequent reactions to produce the desired bicyclic system (Mandal et al., 2005). Additionally, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes from similar precursors demonstrates the compound's utility in generating bioactive molecule frameworks (Montaña et al., 2009).

Molecular Structure Analysis

The molecular structure of related azabicyclo compounds has been elucidated through various analytical techniques, including X-ray diffraction analysis. Such studies reveal the bicyclic nature of these compounds, including lactone and piperidine groups, which are integral to their chemical behavior and reactivity (Moriguchi et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions that underscore its reactivity and functional group compatibility. For instance, it has been involved in intramolecular haloetherification and/or transannular hydroxycyclization of alkenes to synthesize novel structures with potential bioactivity (Á. Montaña et al., 2009).

Physical Properties Analysis

The physical properties of azabicyclo[3.3.1]nonane derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in chemical syntheses and potential applications in material science. The monoclinic crystal structure and specific space group details of certain derivatives provide insight into their stability and reactivity under various conditions (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and participation in cycloaddition reactions, highlight the compound's utility in synthesizing complex organic molecules. The ability to undergo reactions such as Knoevenagel condensation followed by hetero-Diels-Alder reactions in an aqueous medium demonstrates its versatility in organic synthesis (Srinivas & Koketsu, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one and its derivatives are involved in various synthetic processes. For instance, their hydrogenation over Raney nickel leads to 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further converted into amides, Schiff bases, and isothiocyanates. These compounds are then used to produce derivatives with a 3-azabicyclo[3.3.1]nonane fragment (Moskalenko, Chashchin, & Boev, 2011). Additionally, condensation with difunctional nucleophiles results in spiro heterocyclic compounds, which upon treatment with anhydrous hydrogen chloride, lose the tert-butoxycarbonyl group, forming spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009).

Molecular Structure Analysis

The molecular structures and conformations of related 3-azabicyclononanes have been studied, revealing that these compounds typically adopt a chair-chair conformation with phenyl rings in an equatorial orientation. This information is crucial for understanding their reactivity and potential applications in medicinal chemistry (Kumaran et al., 1999).

Peptidomimetic Synthesis

These compounds are also utilized in the synthesis of constrained peptidomimetics, which are important in drug discovery. An example includes the synthesis of enantiomerically pure 2-azabicyclo[3.3.1]nonanes, which are key intermediates in constructing peptide analogs and glycosidase inhibitors (Moreno‐Vargas et al., 2003).

Potential in Pharmaceutical Studies

In the search for new pharmaceuticals, the synthesis of 2-azabicyclo[3.3.1]nonan-3-ones through a radical C-Carbonylation of methylcyclohexylamines highlights the potential of these compounds in pharmaceutical research (Vanejev, Teus, & Kauss, 2014).

Zukünftige Richtungen

The future directions of research on similar compounds involve the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. These compounds are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Wirkmechanismus

Target of Action

Similar compounds, such as 2-azabicyclo[331]nonanes, have been studied in the context of synthetic studies of macrocyclic diamine alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .

Biochemical Pathways

Related compounds have been studied for their role in the synthesis of macrocyclic diamine alkaloids .

Eigenschaften

IUPAC Name |

tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKTVHXBRKASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)